Scutebata A

Natural product chemistry neo-Clerodane diterpenoids Structural elucidation

Scutebata A (CAS: 1207181-57-4, molecular formula C36H40O10, molecular weight 632.70) is a neo-clerodane diterpenoid isolated from Scutellaria barbata D. Don.

Molecular Formula C36H40O10
Molecular Weight 632.7 g/mol
Cat. No. B572710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScutebata A
SynonymsScutebata A
Molecular FormulaC36H40O10
Molecular Weight632.7 g/mol
Structural Identifiers
InChIInChI=1S/C36H40O10/c1-21-13-12-18-26-34(21,3)29(45-31(39)23-14-8-6-9-15-23)30(46-32(40)24-16-10-7-11-17-24)36(5,42)35(26,4)27(44-22(2)37)19-25-20-43-33(41)28(25)38/h6-11,13-17,26-27,29-30,38,42H,12,18-20H2,1-5H3/t26-,27-,29-,30-,34-,35-,36-/m0/s1
InChIKeyZXHAGJNJHZQWGU-OZWIMJHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Scutebata A Procurement Guide: CAS 1207181-57-4 Baseline Specifications and Analytical Characterization


Scutebata A (CAS: 1207181-57-4, molecular formula C36H40O10, molecular weight 632.70) is a neo-clerodane diterpenoid isolated from Scutellaria barbata D. Don [1]. This compound possesses a rare α-hydroxy group in its α,β-unsaturated lactone ring, a structural feature shared only with scutebatas B and C among the scutebata series [2]. Commercially, Scutebata A is available as a powder with typical purity of ≥98%, soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with a predicted LogP of 6.36 and seven defined stereocenters [3].

Why Scutebata A Cannot Be Substituted with Generic neo-Clerodane Diterpenoids


Within the scutebata series, structural modifications produce substantial variation in cytotoxic potency and selectivity. Scutebata A possesses a rare α-hydroxy group in its α,β-unsaturated lactone ring—a structural feature that distinguishes it from scutebatas D–G which lack this moiety [1]. This structural distinction correlates with differential biological activity: while Scutebata A exhibits weak cytotoxicity against SK-BR-3 (IC50 15.2 μM), it shows no detectable activity against HL-60, SMMC-7721, A-549, CACO-2, or PANC-1 cell lines under the same assay conditions [2]. In contrast, scutebatas B and C demonstrate broader-spectrum activity with moderate IC50 values ranging from 5.31 to 28.5 μM across LoVo, SMMC-7721, HCT-116, and MCF-7 cell lines [3]. These differential activity profiles preclude interchangeable use of Scutebata A with its closest analogs.

Scutebata A Quantitative Differentiation Evidence: Comparator-Based Activity Data


Scutebata A Structural Differentiation: α-Hydroxy-α,β-Unsaturated Lactone Moiety vs. Series Analogs

Scutebata A possesses a rare α-hydroxy group in its α,β-unsaturated lactone ring. Among the seven scutebatas (A–G) isolated from Scutellaria barbata, only scutebatas A, B, and C (compounds 1–3) contain this structural feature, whereas scutebatas D–G lack this hydroxyl substitution [1]. This structural distinction is confirmed by spectroscopic analysis and ROESY data, with the relative configuration of Scutebata A deduced using computational DFT methods [2].

Natural product chemistry neo-Clerodane diterpenoids Structural elucidation

Scutebata A Cytotoxicity: Single-Lineage Activity vs. Broader Spectrum of Scutebatas B and C

Scutebata A exhibits weak but detectable cytotoxicity against SK-BR-3 breast cancer cells with an IC50 value of 15.2 μM, while showing no detectable cytotoxic activity against five other human cancer cell lines (HL-60, SMMC-7721, A-549, CACO-2, and PANC-1) in the same assay panel [1]. In contrast, the structurally related compounds scutebata B and scutebata C demonstrate moderate cytotoxicity across a broader panel, with IC50 values ranging from 5.31 to 28.5 μM against LoVo, SMMC-7721, HCT-116, and MCF-7 cell lines [2].

Cytotoxicity Cancer cell lines Antitumor screening

Scutebata A vs. Scutebata E: Comparative Cytotoxic Potency Against Cancer Cell Lines

Scutebata A demonstrates weak cytotoxicity against SK-BR-3 with an IC50 of 15.2 μM [1]. In comparison, scutebata E shows even weaker cytotoxicity with IC50 values ranging from 35.11 to 42.73 μM against K562 leukemia cell lines [2]. While direct cell-line-matched comparison is unavailable, the 2.3- to 2.8-fold higher potency of Scutebata A relative to scutebata E indicates differential cytotoxic potential across the scutebata series.

Comparative cytotoxicity IC50 profiling neo-Clerodane SAR

Scutebata A Recommended Research Application Scenarios Based on Quantitative Evidence


SK-BR-3 Breast Cancer Cell Line Mechanistic Studies

Scutebata A is most appropriate for research focused specifically on SK-BR-3 breast cancer cells, where it demonstrates weak but quantifiable cytotoxicity (IC50 15.2 μM) [1]. Given its lack of activity against five other cancer cell lines (HL-60, SMMC-7721, A-549, CACO-2, and PANC-1) in the same panel, Scutebata A is not suitable for broad-spectrum cytotoxicity screening and should be reserved for SK-BR-3-specific mechanistic investigations [2].

Structure-Activity Relationship (SAR) Studies of α-Hydroxy neo-Clerodane Diterpenoids

As one of only three scutebatas (A, B, C) bearing the rare α-hydroxy group in the α,β-unsaturated lactone ring, Scutebata A serves as a key reference compound for SAR investigations exploring how this structural feature modulates biological activity relative to non-hydroxylated analogs (scutebatas D–G) [1]. Its distinct selectivity profile (SK-BR-3 only) contrasts with the broader-spectrum activity of scutebatas B and C, making it a valuable comparator for dissecting structure-selectivity relationships [2].

Natural Product Derivatization and Semi-Synthetic Scaffold Exploration

Scutebata A's complex neo-clerodane scaffold with seven stereocenters and the reactive α-hydroxy-α,β-unsaturated lactone moiety presents opportunities for semi-synthetic derivatization studies [1]. Its moderate molecular weight (632.70), defined stereochemistry, and commercial availability at ≥98% purity make it a viable starting material for exploring structure modifications aimed at improving potency or altering selectivity profiles [2][3].

Comparative Phytochemical Profiling of Scutellaria barbata Extracts

Scutebata A can serve as a quantitative reference standard for the authentication and standardization of Scutellaria barbata-derived natural product libraries or herbal preparations [1]. Its well-characterized spectroscopic properties and established isolation protocols support its use as a marker compound in quality control workflows for phytochemical research [2].

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